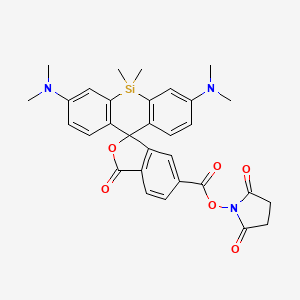

SiR-NHS Ester

Beschreibung

Significance of Covalent Labeling in Advanced Biological Research

Covalent labeling is a technique that forms a stable, essentially permanent, chemical bond between a probe, such as a fluorescent dye, and a target biomolecule. rsc.orgrsc.org This irreversible linkage offers distinct advantages over non-covalent interactions. The robustness of the covalent bond allows for stringent washing steps to remove any unbound probes, significantly increasing the signal-to-noise ratio and imaging contrast. rsc.orgmdpi.com

This stability is crucial for long-term imaging experiments, such as tracking protein trafficking, synthesis, or turnover over extended periods, as the label remains securely attached to its target. rsc.orgmdpi.com Furthermore, covalent binding can confer superior potency and selectivity to a probe, enabling it to effectively target even challenging biomolecules or compete with high concentrations of endogenous substrates. rsc.org The permanent nature of the linkage is a key advantage for a variety of applications, from elucidating the structure and dynamics of nucleic acids to super-resolution microscopy. nih.gov

Overview of Silicon Rhodamine (SiR) Fluorophores as a Basis for Probes

Silicon rhodamine (SiR) dyes are a class of fluorophores that form the core of the SiR-NHS Ester probe. spirochrome.com These dyes are prized in biological imaging for their exceptional properties. rsc.orgbeilstein-journals.org By replacing the oxygen atom in the traditional rhodamine xanthene core with a silicon atom, the dye's light absorption and emission are shifted into the far-red and near-infrared (NIR) region of the spectrum (typically 650-900 nm). rsc.orgrsc.org This spectral shift is highly advantageous for live-cell imaging because it minimizes background autofluorescence from native cellular components, reduces light scattering, and allows for deeper tissue penetration. rsc.orgnih.gov

SiR dyes exhibit several other key features:

High Brightness and Photostability : They possess high molar extinction coefficients and fluorescence quantum yields, resulting in bright signals that are resistant to photobleaching, a common issue with other dyes like cyanines. rsc.orgnih.gov This makes them ideal for demanding techniques like super-resolution microscopy and long-term time-lapse imaging. rsc.org

Fluorogenicity : A notable characteristic of SiR dyes is their ability to exist in an equilibrium between a non-fluorescent, colorless "closed" spirocyclic form and a fluorescent, colored "open" zwitterionic form. rsc.orgnih.gov This property can be harnessed to create "fluorogenic" probes that only become brightly fluorescent upon binding to their target, further reducing background noise. mdpi.comnih.gov

Cell Permeability : SiR-based probes are generally cell-permeable, allowing for the labeling of intracellular targets in living cells without requiring disruptive delivery methods. google.com

| Property | Value | Reference |

| Absorption Maximum (λAbs) | ~652 nm | spirochrome.com |

| Emission Maximum (λEm) | ~674 nm | spirochrome.com |

| Molar Extinction Coefficient (εmax) | ~1.0·10⁵ mol⁻¹·cm⁻¹ | spirochrome.com |

| Molecular Weight (MW) | 569.7 g/mol | spirochrome.com |

| Molecular Formula (MF) | C₃₁H₃₁N₃O₆Si | spirochrome.com |

| Recommended STED Depletion | 750 - 800 nm | abberior.shop |

Role of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation Strategies

The N-Hydroxysuccinimide (NHS) ester is a highly efficient reactive group used to create covalent bonds with proteins and other biomolecules. lumiprobe.com First introduced in the 1960s, NHS esters are now one of the most common chemical tools for amine-specific bioconjugation. papyrusbio.com The SiR-NHS Ester probe utilizes this chemistry to attach the SiR fluorophore to its target. spirochrome.com

The process works via a well-defined chemical reaction:

Targeting Primary Amines : The NHS ester group specifically reacts with primary amines (–NH₂). In biological contexts, these are readily available on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains, which are typically exposed on the surface of proteins. papyrusbio.comthermofisher.com

Formation of a Stable Amide Bond : The nucleophilic primary amine attacks the carbonyl group of the NHS ester. papyrusbio.com This reaction results in the formation of a highly stable amide bond, covalently linking the SiR dye to the target molecule. thermofisher.cominterchim.fr The N-hydroxysuccinimide molecule is released as a byproduct. thermofisher.com

pH Dependence : The reaction is highly dependent on pH. It proceeds most efficiently in a slightly alkaline environment (pH 7.2 to 9), where the primary amines are deprotonated and thus more nucleophilic. lumiprobe.compapyrusbio.comthermofisher.com At low pH, the reaction rate slows significantly, while at very high pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency. lumiprobe.com

This reliable and specific chemistry allows researchers to easily create custom-labeled proteins, antibodies, or other amine-containing molecules for a wide array of imaging experiments. spirochrome.comspirochrome.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H31N3O6Si |

|---|---|

Molekulargewicht |

569.7 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |

InChI |

InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |

InChI-Schlüssel |

FWMYTIFFCRYQJY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization of Sir Nhs Ester

The creation of SiR-NHS Ester is a multi-step process that begins with the synthesis of the foundational silicon rhodamine scaffold and is followed by the introduction of the reactive NHS ester group.

General Strategies for Si-Xanthene Core Synthesis

The synthesis of the silicon-containing xanthene (Si-xanthene) core, which forms the backbone of SiR dyes, has evolved to improve efficiency and yield.

Another innovative approach involves the use of iridium or rhodium-catalyzed C-H silylation, which provides a concise method to install the silicon atom under benign conditions, avoiding the harsh reaction conditions of traditional routes that often require lithium-halogen exchange with silicon chloride.

Introduction of Amine-Reactive NHS Ester Functionality

To enable the conjugation of the SiR fluorophore to biomolecules, an amine-reactive N-hydroxysuccinimidyl (NHS) ester is introduced. This functionality allows for the covalent labeling of primary and secondary amines, which are abundant in proteins (e.g., on lysine (B10760008) residues and the N-terminus).

The NHS ester is formed by activating a carboxylic acid group on the SiR scaffold. This reaction typically proceeds efficiently in the presence of a coupling agent. The resulting SiR-NHS ester can then react with amine-containing molecules, such as proteins, antibodies, or nucleic acids, in a pH range of 7-9 to form a stable amide bond. This reaction is a cornerstone of bioconjugation chemistry, providing a straightforward method for creating custom fluorescent probes. The hydrolysis of the NHS ester is a competing reaction that increases with pH, so reaction conditions are optimized to favor the acylation of the target amine.

Advanced Derivatization and Linker Design for SiR-NHS Esters

To further refine the properties of SiR probes for specific applications, advanced derivatization strategies and thoughtful linker design are employed.

Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers for Enhanced Solubility and Biocompatibility (e.g., SiR-PEG4-NHS Ester)

A significant challenge in biological imaging is the potential for fluorescent probes to aggregate or exhibit poor solubility in aqueous environments. To address this, polyethylene glycol (PEG) linkers are often incorporated into the SiR-NHS Ester structure.

The inclusion of a PEG linker, such as the tetraethylene glycol spacer in SiR-PEG4-NHS Ester, offers several advantages. The hydrophilic nature of the PEG chain enhances the water solubility of the dye, which can prevent aggregation and improve its performance in biological buffers and cellular environments. Furthermore, PEG is known to be biocompatible and can reduce non-specific binding of the probe to cellular components, thereby improving the signal-to-noise ratio in imaging experiments. The flexible PEG spacer also acts as a connection that can minimize steric hindrance when the dye is conjugated to a larger biomolecule.

Structural Modifications of the Si-Bridge for Tunable Properties

The silicon atom at the bridge of the xanthene core is not merely a structural element; it presents a unique site for modification that does not exist in traditional oxygen-bridged rhodamines. Functionalization at the Si-bridge allows for the fine-tuning of the dye's photophysical properties.

By replacing the standard dimethylsilyl group with other substituents, researchers can modulate the dye's brightness and emission wavelengths. For instance, incorporating diphenyl and divinylsilyl groups can lead to a further red-shift of 10–15 nm compared to the dimethylsilyl counterparts. These modifications influence the electronic structure of the fluorophore, specifically the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to altered absorption and emission spectra. This strategy has been shown to be additive with other modifications on the SiR scaffold, allowing for the creation of dyes with finely tuned spectral properties. Furthermore, functional handles can be introduced via the Si-bridge, such as chloropropyl silanes, which can be further elaborated into clickable azide (B81097) groups or other reactive moieties for subsequent conjugation.

| Si-Bridge Modification | Effect on Photophysical Properties | Reference Compound |

|---|---|---|

| Diphenylsilyl | Red-shifted by 10-15 nm | SiR |

| Divinylsilyl | Red-shifted by 10-15 nm | SiR |

| Diethylsilyl | 30% brighter (primarily due to a larger extinction coefficient) | SiR |

| Cyclohexylsilyl | Red-shifted fluorescence | SiR |

Development of Asymmetric SiR Scaffolds for Specific Research Applications

While many SiR dyes are symmetrical, the development of asymmetric SiR scaffolds has opened new avenues for creating sophisticated fluorescent probes, particularly activatable probes. In an asymmetric design, different functional groups can be introduced on either side of the xanthene ring.

This asymmetry allows for precise control over the dye's properties and enables the design of probes that are initially non-fluorescent (in a "caged" or "off" state) and become fluorescent only upon interaction with a specific biological target or analyte. For example, asymmetric SiR scaffolds have been used to develop protease-activated near-infrared probes that are pH-durable for in vivo imaging. A versatile synthesis for unsymmetrical Si-rhodamines has been established, which was then applied to create a far-red to near-infrared fluorescence probe for detecting hypoxia in vivo. This was achieved by introducing a group that is cleaved under hypoxic conditions, thereby releasing the fluorescent SiR dye. Such activatable probes are highly valuable as they minimize background fluorescence and enhance imaging contrast.

Strategies for Introducing Polar Functional Groups and Solubilizing Residues

The inherent lipophilicity of the silicon-rhodamine (SiR) core can lead to challenges in biological applications, such as poor water solubility, aggregation-induced fluorescence quenching, and non-specific binding to cellular components. mpg.debiorxiv.org To mitigate these issues, various chemical strategies have been developed to introduce polar functional groups and solubilizing residues into the SiR scaffold. These modifications are crucial for improving the dye's performance in aqueous environments, enhancing fluorescence quantum yields, and reducing background signals from non-specific labeling. mpg.de

Key strategies focus on appending charged or hydrophilic moieties to the fluorophore without significantly compromising its advantageous photophysical properties, such as far-red emission and high photostability. mpg.dersc.org The primary goals of these derivatizations are to increase water solubility and to disrupt intermolecular interactions that lead to the formation of non-fluorescent aggregates. mpg.debiorxiv.org

Incorporation of Sulfonate Groups

Carboxylation

The introduction of carboxyl groups (-COOH) is another common method to increase the polarity of SiR dyes. nih.gov The carboxyl group can exist as a negatively charged carboxylate under physiological pH, which improves water solubility. The SiR-COOH derivative is a widely used variant where a carboxylic acid functional group is available for conjugation, which also enhances the molecule's polarity compared to non-carboxylated analogues. nih.gov While beneficial for polarity, the introduction of protected carboxylic acids during synthesis can sometimes be challenging. mdpi.com

Ether-Decorated N-Terminal Modifications

A more recent and innovative strategy involves replacing the traditional N-alkyl groups on the xanthene core with ether-containing chains. biorxiv.org This N-terminal modification serves multiple purposes:

Enhanced Hydrophilicity : The ether linkages significantly improve the solubility of the fluorophore in aqueous buffers like phosphate-buffered saline (PBS). biorxiv.org

Reduced Aggregation : The flexible and hydrophilic ether chains form a protective shield around the xanthene core. This shield minimizes dye-water interactions that can quench fluorescence and reduces the formation of aggregates, even at high concentrations. biorxiv.org

Research has demonstrated that this ether-decoration strategy leads to SiR probes with substantially lower background fluorescence in cells compared to conventional N-alkylated SiR dyes. biorxiv.org

PEGylation

The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established method for improving the solubility and biocompatibility of small molecules. This strategy has been applied to SiR-NHS esters, resulting in derivatives like SiR-PEG4-NHS ester. medchemexpress.com The PEG linker introduces a flexible, hydrophilic chain that enhances water solubility and can also act as a spacer arm to minimize steric hindrance when conjugating the dye to larger biomolecules. nih.gov

The following table summarizes the key strategies and their impact on the properties of SiR dyes.

| Strategy | Functional Group/Residue | Primary Effect(s) | Example Derivative/Analogue |

| Sulfonation | Sulfonate (-SO₃⁻) | Increases water solubility; reduces non-specific binding. mpg.dersc.org | OF650 rsc.org |

| Carboxylation | Carboxyl (-COOH) | Increases polarity and provides a conjugation handle. nih.govmdpi.com | SiR-COOH nih.gov |

| Ether Modification | Ether-decorated N-terminals | Enhances water solubility; reduces aggregation and fluorescence quenching; improves brightness. biorxiv.org | ESiR biorxiv.org |

| PEGylation | Polyethylene Glycol (PEG) | Increases water solubility; provides a flexible spacer. nih.govmedchemexpress.com | SiR-PEG4-NHS ester medchemexpress.com |

These derivatization strategies are essential for tailoring the properties of SiR-NHS Ester for specific biological applications, ensuring optimal performance for high-resolution imaging and sensitive detection. mpg.debiorxiv.org

Reaction Mechanisms and Principles of Conjugation with Sir Nhs Ester

Amine-Reactive Chemistry of NHS Esters

The core of SiR-NHS Ester's functionality lies in its ability to react efficiently and specifically with amine groups under controlled conditions. This reactivity forms the basis of its widespread use in bioconjugation.

SiR-NHS Ester is an amine-reactive probe designed to form stable covalent amide bonds with biomolecules. spirochrome.com The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes a nucleophilic substitution reaction with primary and secondary amines. thermofisher.com In the context of proteins and peptides, the primary targets for this reaction are the α-amino group at the N-terminus and the ε-amino group in the side chain of lysine (B10760008) residues. thermofisher.comtocris.com

The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond between the SiR fluorophore and the target molecule. glenresearch.commasterorganicchemistry.com While NHS esters react most readily with primary aliphatic amines, they can also react with secondary amines, although the reactivity is generally lower. nih.govnih.gov The resulting amide linkage is exceptionally stable, ensuring that the fluorescent label remains permanently attached to the biomolecule during subsequent experiments. glenresearch.com

The efficiency of the conjugation reaction with SiR-NHS Ester is critically dependent on the pH of the reaction buffer. lumiprobe.com The reaction requires the target amine to be in its deprotonated, nucleophilic state. thermofisher.comtocris.com Since the pKa of the ε-amino group of lysine is around 10.5, a pH above neutral is required to ensure a sufficient concentration of reactive, unprotonated amines. Consequently, NHS-ester crosslinking reactions are most commonly performed at a pH between 7.2 and 8.5. thermofisher.comneb.com

However, a significant competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water, rendering it inactive for conjugation. glenresearch.comnih.gov The rate of this hydrolysis reaction increases significantly with increasing pH. thermofisher.comjyi.org Therefore, an optimal pH must be chosen to balance the need for deprotonated amines with the minimization of ester hydrolysis. At pH 7.0 and 0°C, the half-life of an NHS ester due to hydrolysis is approximately 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C. thermofisher.com This kinetic competition underscores the importance of precise pH control and timely execution of the labeling procedure. thermofisher.comnih.govjyi.org

| pH | Temperature (°C) | Approximate Half-life | Reference |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | thermofisher.com |

| 8.0 | 4 | ~60 minutes | thermofisher.com |

| 8.6 | 4 | 10 minutes | thermofisher.com |

While NHS esters are predominantly used for their reactivity towards primary amines, they have been shown to react with other nucleophilic amino acid residues under certain conditions. nih.govnih.gov Side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine. nih.govresearchgate.net

The extent of these side reactions is highly dependent on the reaction conditions, particularly pH, and the local protein environment. nih.govresearchgate.net For example, at lower pH values (e.g., pH 6.0), labeling of tyrosine residues may become more prominent compared to lysine. nih.gov However, the products of these side reactions are generally less stable than the amide bond formed with amines. glenresearch.com The ester bonds formed with serine or threonine, for instance, are more susceptible to hydrolysis and can be displaced by primary amines, reinforcing the selectivity of NHS esters for amine conjugation under typical labeling conditions (pH 7.2-8.5). glenresearch.com

| Amino Acid | Functional Group | Reactivity Level | Resulting Linkage | Linkage Stability |

|---|---|---|---|---|

| Lysine, N-terminus | Primary Amine (-NH₂) | High | Amide | Very High |

| Threonine | Hydroxyl (-OH) | Significant (condition-dependent) | Ester | Lower (prone to hydrolysis) |

| Serine | Hydroxyl (-OH) | Significant (condition-dependent) | Ester | Lower (prone to hydrolysis) |

| Tyrosine | Phenolic Hydroxyl | Minor (condition-dependent) | Ester | Lower (prone to hydrolysis) |

Bioconjugation Strategies for Specific Biomolecule Labeling

The amine-reactive chemistry of SiR-NHS Ester enables its use in a variety of bioconjugation strategies aimed at attaching the SiR fluorophore to specific biological targets for visualization and analysis.

A primary application of SiR-NHS Ester is the direct covalent labeling of purified proteins and peptides. spirochrome.comcytoskeleton.com This strategy leverages the presence of accessible primary amines on the surface of most proteins, primarily from lysine residues and the N-terminus. thermofisher.com By reacting SiR-NHS Ester with a target protein in a controlled buffer system (e.g., phosphate, bicarbonate, or HEPES at pH 7.2-8.5), researchers can generate fluorescently tagged proteins for a multitude of applications. thermofisher.combiotium.com

These SiR-labeled proteins can be introduced into cells or used in in vitro assays to study protein localization, trafficking, and interactions with other biomolecules. cytoskeleton.com The far-red emission of the SiR dye is particularly advantageous as it minimizes background autofluorescence from cellular components. cytoskeleton.com While labeling is often random across accessible amines, methods have been developed to achieve N-terminal specific modification by combining reversible side-chain blocking with protease-mediated tag cleavage, followed by conjugation with an NHS ester. nih.gov

SiR-NHS Ester is a valuable tool for creating targeted fluorescent probes by coupling it to antibodies and other ligands with high binding specificity. spirochrome.comcytoskeleton.com Antibodies, being proteins, possess numerous lysine residues that can be readily labeled with SiR-NHS Ester to produce fluorescently tagged antibodies. biotium.com This process creates highly specific reagents for immunofluorescence (IF) microscopy, allowing for the precise visualization of specific antigens within fixed or live cells.

Similarly, SiR-NHS Ester can be conjugated to other targeting moieties, such as small-molecule ligands or peptides, that have a known affinity for a particular cellular receptor or protein. spirochrome.combroadpharm.com This strategy enables the development of custom probes that can be used to track specific biological targets and processes. The straightforward nature of NHS ester chemistry allows researchers to conjugate the SiR fluorophore to virtually any amine-containing ligand, facilitating the creation of bespoke tools for targeted biological imaging. spirochrome.comcytoskeleton.com

Site-Specific Protein Labeling Methodologies (e.g., N-terminal Labeling)

While SiR-NHS Ester readily reacts with primary amines on proteins, most proteins contain multiple lysine residues in addition to the single N-terminal α-amine. This can lead to heterogeneous labeling, where the SiR dye is attached at various positions, potentially impacting the protein's structure and function. To overcome this, several methodologies have been developed to achieve site-specific labeling, particularly at the N-terminus.

pH-Controlled Labeling: One strategy exploits the difference in the pKa values between the N-terminal α-amine (pKa ≈ 7.8) and the ε-amine of lysine residues (pKa ≈ 10.5). spirochrome.com By carefully controlling the reaction pH at a near-neutral level (e.g., pH 7.2-7.5), the N-terminal amine is more significantly deprotonated and thus more nucleophilic than the lysine side chains. This allows for preferential, though not always exclusive, labeling at the N-terminus.

N-terminal Cysteine Labeling via Thioester Intermediate: A more robust and highly specific method for N-terminal labeling involves a two-step, "one-pot" approach. This strategy requires the protein of interest to have an N-terminal cysteine residue, which can be engineered into the protein sequence.

Transesterification: The SiR-NHS Ester is first converted into a more chemoselective SiR-thioester. This is achieved by reacting the SiR-NHS Ester with a small thiol-containing molecule, such as 2-mercaptoethanesulfonic acid sodium salt (MESNA).

Native Chemical Ligation (NCL): The in situ generated SiR-thioester then reacts specifically with the N-terminal cysteine of the target protein. This reaction, analogous to native chemical ligation, proceeds via a thioester exchange followed by an intramolecular S-to-N acyl shift, resulting in the formation of a stable, native peptide bond at the N-terminus.

This method provides excellent site-specificity and high labeling efficiency, largely eliminating the issue of heterogeneous labeling of lysine residues.

| Methodology | Principle | Advantages | Requirements |

|---|---|---|---|

| pH-Controlled Labeling | Exploits the lower pKa of the N-terminal α-amine compared to lysine ε-amines. | Simple, one-step reaction. Does not require protein engineering. | Requires careful pH control; specificity may not be absolute. |

| N-terminal Cysteine Labeling | Conversion of NHS ester to a thioester, followed by native chemical ligation with an N-terminal cysteine. | Highly site-specific and efficient. | Requires the protein to have an N-terminal cysteine residue. |

Integration of SiR-NHS Ester in Advanced Chemical Biology Approaches

The versatility of the SiR-NHS Ester extends beyond simple conjugation, enabling its integration into more complex and powerful chemical biology workflows.

Applications in Click Chemistry (e.g., through Alkyne or Azido Group Attachment)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioorthogonal labeling. SiR-NHS Ester can be used to introduce the necessary alkyne or azide (B81097) functional groups onto biomolecules. By reacting SiR-NHS Ester with a small molecule linker that contains both a primary amine and a terminal alkyne or azide, the SiR dye can be pre-functionalized. Alternatively, a biomolecule containing a primary amine can first be reacted with an NHS ester of an alkyne or azide, and then the SiR fluorophore can be "clicked" on in a subsequent step.

This two-step labeling strategy decouples the protein modification from the fluorophore attachment, offering greater flexibility. For example, a protein can be tagged with an alkyne group using an alkyne-NHS ester. This alkyne-modified protein can then be reacted with an azide-functionalized SiR dye. This approach is particularly useful for cellular imaging, where the small size of the alkyne or azide tag is less likely to interfere with biological processes before the final labeling step.

Design and Application of Bivalent and Immobilized SiR-NHS Esters

Bivalent Probes: Bivalent ligands, which contain two distinct pharmacophores connected by a linker, are valuable tools for studying protein dimerization and interactions. researchgate.net SiR-NHS Ester can be a key component in the synthesis of such probes. For instance, a targeting ligand (e.g., a small molecule inhibitor or peptide) can be functionalized with a primary amine and then reacted with SiR-NHS Ester. Two of these SiR-ligand conjugates can then be joined together using a bifunctional linker to create a bivalent, fluorescent probe. Such probes can be used to investigate the spatial and temporal dynamics of receptor homodimers or heterodimers on the cell surface with high precision. While the principle is straightforward, specific examples of bivalent probes constructed directly from SiR-NHS Ester are not extensively documented in the literature, which more commonly features SiR conjugated to ligands that are then used in various applications.

Immobilized Probes: The immobilization of fluorescent probes onto surfaces like glass slides or sensor chips is crucial for many single-molecule imaging techniques and biosensor applications. nih.govmdpi.com SiR-NHS Ester can be used to covalently attach the SiR fluorophore to amine-functionalized surfaces. The process typically involves first treating a surface (e.g., glass or a gold film) with an aminosilane (B1250345) to introduce primary amine groups. The SiR-NHS Ester is then reacted with this functionalized surface to create a covalent amide linkage. nih.gov

These immobilized SiR probes can serve as stable, bright, and photostable fluorescent reporters in various analytical platforms. For example, they can be used in surface plasmon resonance (SPR) or total internal reflection fluorescence (TIRF) microscopy to study the binding kinetics of proteins or other biomolecules to the surface-tethered SiR. This approach allows for real-time monitoring of molecular interactions with high sensitivity.

Fluorogenic Properties and Photophysical Characteristics Relevant to Biological Imaging Research

Spirolactone-Zwitterion Equilibrium and Fluorescence Modulation

A key feature of SiR dyes is the dynamic equilibrium between a non-fluorescent, closed spirolactone form and a highly fluorescent, open zwitterionic form. cytoskeleton.comethz.ch This equilibrium is central to its function as a fluorogenic probe, where fluorescence is modulated by the local environment and binding events.

In aqueous solutions, SiR dyes predominantly exist in the colorless and non-fluorescent spirolactone state. cytoskeleton.comnih.govacs.org This closed-ring structure is more lipophilic, which enhances its ability to permeate cell membranes. nih.govdicp.ac.cn Upon binding to a target molecule, such as a protein, the equilibrium shifts towards the fluorescent zwitterionic form. cytoskeleton.comnih.gov This change is driven by steric interactions and alterations in the local chemical environment upon conjugation, which stabilize the open-ring conformation. nih.gov The N-hydroxysuccinimidyl (NHS) ester group of SiR-NHS ester is an amine-reactive functional group that facilitates the covalent attachment of the SiR fluorophore to primary and secondary amines on target biomolecules like proteins, peptides, or oligonucleotides. spirochrome.comspirochrome.comglenresearch.comnih.gov This binding event effectively "turns on" the fluorescence of the dye.

The mechanism involves a nucleophilic attack from the primary amine of the target molecule on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group. glenresearch.com This covalent conjugation to the target restricts the conformational flexibility of the dye, favoring the fluorescent zwitterionic state and leading to a significant increase in fluorescence emission.

The transition from the non-fluorescent spirolactone to the fluorescent zwitterion upon target binding results in a substantial increase in fluorescence intensity. For SiR-based probes, this fluorescence amplification can be as high as 100-fold. cytoskeleton.com This dramatic enhancement in fluorescence upon conjugation is a critical feature for achieving high signal-to-noise ratios in imaging experiments. The low fluorescence of the unbound probe minimizes background signal, allowing for clear visualization of the labeled target structures. cytoskeleton.com

Near-Infrared (NIR) Fluorescence for In Vivo and Live-Cell Applications

SiR-NHS Ester exhibits excitation and emission maxima in the far-red to near-infrared (NIR) region of the electromagnetic spectrum, typically around 652 nm for absorption and 674 nm for emission. cytoskeleton.comspirochrome.com This spectral positioning offers significant advantages for biological imaging.

Biological tissues and cells contain endogenous molecules, such as NADH and flavins, that naturally fluoresce (autofluorescence) when excited with light in the ultraviolet to green spectral range. jacksonimmuno.comjacksonimmuno.com This autofluorescence can create a high background signal, obscuring the specific fluorescence from the probe. By operating in the far-red/NIR window (approximately 650-900 nm), SiR probes avoid the excitation of these endogenous fluorophores, leading to significantly lower background and improved image contrast. cytoskeleton.comjacksonimmuno.comnih.gov Furthermore, NIR light experiences less scattering and absorption by biological tissues, allowing for deeper penetration and imaging within living organisms. jacksonimmuno.comrsc.org The use of lower-energy far-red and NIR light also reduces phototoxicity, which is crucial for long-term live-cell imaging. nih.gov

The distinct spectral properties of SiR-NHS Ester make it highly compatible with commonly used fluorescent proteins like Green Fluorescent Protein (GFP) and mCherry for multicolor imaging applications. cytoskeleton.comspirochrome.com Since the excitation and emission spectra of SiR are well separated from those of GFP (excited in the blue/green) and mCherry (excited in the green/yellow), researchers can simultaneously visualize multiple targets within the same cell without significant spectral overlap or crosstalk. cytoskeleton.com This capability is essential for studying complex biological processes that involve the interaction of different proteins or cellular structures.

Photostability and Optical Performance in High-Resolution Microscopy

SiR-NHS Ester and its conjugates are recognized for their high photostability, a crucial attribute for advanced microscopy techniques that often involve intense laser illumination. spirochrome.comrsc.org This robustness against photobleaching allows for prolonged imaging sessions and the acquisition of high-resolution images.

The excellent photophysical properties of SiR probes make them well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM). cytoskeleton.comspirochrome.comoptica.org STED microscopy, in particular, relies on the ability of the fluorophore to be efficiently de-excited by a second, red-shifted laser beam. cytoskeleton.com The photostability and far-red emission of SiR are advantageous for STED, enabling the visualization of subcellular structures with nanoscale resolution in living cells. cytoskeleton.comnih.gov The high brightness and photostability of SiR dyes have been shown to be superior to other dyes in some super-resolution contexts. biorxiv.org

Table of Photophysical Properties of SiR-NHS Ester

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | 652 nm | cytoskeleton.comspirochrome.com |

| Emission Maximum (λem) | 674 nm | cytoskeleton.comspirochrome.com |

| Molar Extinction Coefficient (εmax) | 1.0 x 10^5 M^-1 cm^-1 | cytoskeleton.comspirochrome.com |

| Recommended Excitation Filter | 630 ± 20 nm | cytoskeleton.com |

| Recommended Emission Filter | 680 ± 20 nm | cytoskeleton.com |

| Fluorescence Amplification | ~100-fold | cytoskeleton.com |

Applications of Sir Nhs Ester Conjugates in Cellular and Molecular Imaging Research

Live-Cell Imaging Methodologies

SiR-NHS ester conjugates have become instrumental in live-cell imaging due to their ability to label specific targets within living cells without the need for genetic manipulation. spirochrome.com Their far-red spectral properties minimize phototoxicity and cellular autofluorescence, enabling clearer visualization of dynamic processes. spirochrome.comlubio.ch

Visualization and Tracking of Dynamic Cellular Processes in Real-Time

The ability to conjugate SiR-NHS ester to a variety of biomolecules facilitates the real-time visualization and tracking of their dynamics within living cells. smolecule.com For instance, when conjugated to ligands that bind to specific cellular structures, SiR probes allow for the observation of processes such as cytoskeletal rearrangements and organelle trafficking. lubio.chspirochrome.com The fluorogenic nature of some SiR probes, where fluorescence significantly increases upon binding to their target, provides a high signal-to-noise ratio, which is crucial for tracking dynamic events. cytoskeleton.comlubio.ch This has been demonstrated in the imaging of actin and microtubule dynamics, where the probes only become highly fluorescent when bound to their respective cytoskeletal targets. mpg.de This "add and image" capability simplifies experimental workflows by often eliminating the need for washing steps. spirochrome.commpg.de

Strategies for Long-Term Live-Cell Imaging with SiR Probes

Long-term live-cell imaging is often hampered by phototoxicity induced by the fluorescent probes. acs.orgnih.gov SiR-based probes, with their excitation and emission in the far-red part of the spectrum, inherently reduce this issue. spirochrome.comlubio.ch However, for extended time-lapse experiments, several strategies can be employed to further minimize cellular damage.

One approach is to use the lowest possible probe concentration and light exposure that still provides a sufficient signal. mpg.de The development of "gentle" rhodamine probes, which are modified to reduce the generation of reactive oxygen species, represents another significant advancement for long-term imaging. acs.org Additionally, for certain SiR probes, co-incubation with verapamil, an inhibitor of efflux pumps, can enhance intracellular accumulation, potentially allowing for the use of lower probe concentrations. mdpi.com The high photostability of SiR dyes also contributes to their suitability for long-term imaging, as less frequent excitation is needed to maintain a fluorescent signal. acs.orgfrontiersin.org

Table 1: Strategies for Enhancing Long-Term Live-Cell Imaging with SiR Probes

| Strategy | Description | Key Benefit |

|---|---|---|

| Low Probe Concentration | Using the minimal effective concentration of the SiR probe. | Reduces potential cytotoxicity and off-target effects. cytoskeleton.com |

| Minimal Light Exposure | Employing the lowest laser power and shortest exposure times necessary for imaging. | Minimizes phototoxicity and photobleaching. mpg.de |

| Use of "Gentle" Dyes | Utilizing modified rhodamine dyes designed to reduce reactive oxygen species (ROS) formation. | Decreases cellular damage from light-induced oxidative stress. acs.org |

| Efflux Pump Inhibition | Co-incubation with broad-spectrum efflux pump inhibitors like verapamil. | Increases intracellular probe concentration, allowing for lower initial doses. mdpi.com |

| High Photostability | The inherent resistance of SiR dyes to photobleaching. | Allows for longer and more frequent imaging sessions without significant signal loss. acs.org |

Use in Difficult-to-Transfect Cell Systems

A significant advantage of SiR-based probes is their utility in cell types that are notoriously difficult to transfect with genetic constructs like fluorescent proteins. cytoskeleton.comlubio.ch This includes primary cells, such as neurons and fibroblasts, as well as suspension cells and erythrocytes. lubio.chmpg.denih.govnih.gov Since SiR probes are cell-permeable small molecules, they bypass the need for introducing foreign DNA or RNA into the cells. lubio.chbiocompare.com This allows researchers to study cellular structures and processes in a more native context, without the potential artifacts introduced by overexpression of tagged proteins. spirochrome.com For example, SiR-actin has been successfully used to image the actin cytoskeleton in intact erythrocytes within whole-blood samples, a feat challenging with traditional transfection methods. mpg.de

Super-Resolution Microscopy Techniques Utilizing SiR-NHS Ester Conjugates

The exceptional photophysical properties of SiR dyes, including their brightness and high photostability, make them ideal candidates for super-resolution microscopy techniques that push the boundaries of optical resolution. cytoskeleton.comspirochrome.commissouri.edu SiR-NHS ester allows for the labeling of specific endogenous proteins, providing the high labeling density often required for these advanced imaging modalities. nih.gov

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete fluorescence in the periphery of the excitation spot. cytoskeleton.commissouri.edu SiR probes are particularly well-suited for STED imaging. cytoskeleton.comfluorofinder.com Their far-red excitation requires a depletion laser in the near-infrared range (e.g., 775 nm), which is generally less phototoxic to living cells compared to the depletion lasers used for other fluorophores. missouri.edu

The high photostability of SiR dyes allows them to withstand the high laser intensities required for efficient stimulated emission depletion. acs.orgnih.gov This combination has enabled researchers to achieve unprecedented resolutions in living cells, visualizing structures like microtubules with an apparent diameter of around 30-40 nm. nih.govrsc.org SiR-conjugates have been used in STED to study the fine details of the cytoskeleton, the Golgi apparatus, and other organelles with remarkable clarity. cytoskeleton.comnih.govnih.gov For example, STED imaging of SiR-actin in neurons has revealed periodic actin ring structures that were not resolvable with conventional microscopy. cytoskeleton.commpg.de

Structured Illumination Microscopy (SIM)

SIM is another super-resolution technique that can be used in live-cell imaging. It relies on illuminating the sample with a patterned light and then computationally reconstructing a higher-resolution image. mpg.decrestoptics.com SiR-based probes are fully compatible with SIM and have been used to image the dynamics of the cytoskeleton in living cells. spirochrome.commpg.deacs.org The brightness and photostability of SiR dyes are advantageous for SIM, which requires the acquisition of multiple raw images to generate the final super-resolved image. mpg.de Researchers have successfully used SiR-tubulin and SiR-actin with SIM to visualize the remodeling of microtubule and actin networks in real-time. mpg.de The ability to use SiR probes in SIM provides a powerful tool for studying subcellular dynamics at a resolution beyond the diffraction limit, complementing the capabilities of STED microscopy. mpg.decrestoptics.com

Table 2: Super-Resolution Microscopy Techniques and SiR-NHS Ester Conjugates

| Technique | Principle | Advantages with SiR Probes | Achieved Resolution Example |

|---|---|---|---|

| STED | A donut-shaped depletion laser de-excites fluorophores at the periphery of the focal spot, narrowing the emission area. cytoskeleton.commissouri.edu | High photostability withstands intense lasers; far-red emission reduces phototoxicity. missouri.edunih.gov | ~30-60 nm for microtubules in living cells. acs.orgnih.gov |

| SIM | The sample is illuminated with patterned light, and a super-resolution image is computationally reconstructed from multiple raw images. mpg.decrestoptics.com | Bright and photostable, enabling the acquisition of the necessary multiple images with good signal-to-noise. mpg.de | ~120-140 nm for cytoskeletal elements. mpg.deacs.org |

Single Molecule Localization Microscopy (SMLM) Variants (e.g., STORM, PALM, GSDIM)

SiR-NHS ester and its conjugates have become valuable tools in single-molecule localization microscopy (SMLM), a class of super-resolution techniques that includes stochastic optical reconstruction microscopy (STORM), photoactivated localization microscopy (PALM), and ground state depletion individual molecule return (GSDIM). microscopyu.comactivemotif.com These methods achieve nanoscale resolution by temporally separating the fluorescence of individual molecules. microscopyu.com SiR-based probes are particularly advantageous due to their far-red excitation and emission, which minimizes phototoxicity and cellular autofluorescence, and their high photostability, which is crucial for the long acquisition times often required in SMLM. cytoskeleton.comrsc.org

In the context of SMLM, SiR derivatives can be engineered to "blink" spontaneously, transitioning between a fluorescent "on" state and a non-fluorescent "off" state. rsc.orgnih.gov This blinking is essential for SMLM, as it ensures that only a sparse subset of fluorophores is emissive at any given time, allowing for their precise localization. microscopyu.com For instance, hydroxymethyl silicon-rhodamine (HMSiR), a derivative of SiR, is designed to exist predominantly in a non-fluorescent, closed spirolactone form under physiological conditions, but can spontaneously switch to the fluorescent open zwitterion form, making it suitable for SMLM without requiring specific photoactivation lasers or harsh chemical buffers. rsc.orggoogle.com

While some sources suggest that standard SiR probes may not be ideal for STORM under high laser intensities due to phototoxic effects in live cells, they have been successfully used in dSTORM (direct STORM). cytoskeleton.combiorxiv.org In dSTORM, high laser power can induce a reversible dark state in SiR dyes, enabling the visualization of isolated single molecules. biorxiv.org For example, SiR-NHS ester has been used to label Fab fragments for imaging the B cell receptor (BCR) using dSTORM. biorxiv.orgnih.gov Furthermore, SiR derivatives have been developed that are compatible with various SMLM modalities like GSDIM and PALM, often used in conjunction with self-labeling tags like SNAP-tag and HaloTag to study specific proteins. rsc.orgnih.gov The development of spontaneously blinking SiR derivatives like HMSiR has further simplified SMLM experiments by eliminating the need for complex buffer systems or co-labeled activator fluorophores. rsc.orgnih.govgoogle.com

Imaging of Specific Subcellular Structures and Biomolecules

The ability to conjugate SiR-NHS ester to a wide array of amine-containing molecules makes it a versatile tool for high-resolution imaging of various subcellular components. cytoskeleton.com Its fluorogenic nature, where fluorescence significantly increases upon binding to a target, ensures a high signal-to-noise ratio, which is critical for resolving fine cellular details. major.com.tw

Cytoskeletal Dynamics and Architecture (Actin Filaments, Microtubules/Tubulin)

SiR-NHS ester is foundational for creating probes that target the cytoskeleton. By conjugating SiR to ligands that bind specifically to actin filaments or microtubules, researchers have developed powerful tools for live-cell super-resolution imaging. mpg.de

Actin Filaments: SiR has been conjugated to a derivative of jasplakinolide (B32604) to create SiR-actin, a probe that specifically binds to F-actin. mpg.de This probe is cell-permeable and allows for the visualization of actin dynamics in living cells with minimal perturbation. nih.govnih.gov SiR-actin has been used in STED microscopy to reveal the intricate organization of the actin cytoskeleton in various cell types, including neurons and fibroblasts. cytoskeleton.commpg.de The probe's utility extends to studying the rapid reorganization of actin filaments in response to external stimuli or during processes like cell migration. nih.gov Research has shown that SiR-actin can be used to follow cytoskeletal dynamism and determine quantitative parameters of actin filament interactions. nih.gov

Microtubules/Tubulin: Similarly, by linking SiR to the microtubule-binding drug docetaxel, the SiR-tubulin probe was created. mpg.despirochrome.com This probe allows for the direct labeling and imaging of microtubules in living cells. mpg.de SiR-tubulin has been instrumental in studying microtubule dynamics during cell division and in differentiated cells like neurons. cytoskeleton.comnih.gov It has been successfully used in STED microscopy to image peripheral and centrosomal microtubules with a resolution that allows for the measurement of their apparent diameter. mpg.de Furthermore, spontaneously blinking derivatives like HMSiR have been conjugated to taxane (B156437) derivatives to create probes for SMLM and MINFLUX nanoscopy of microtubules, resolving their inner diameter in living cells. researchgate.net For higher precision imaging, a cellular extraction procedure can be followed by labeling tubulin molecules directly with NHS-ester fluorophores. researchgate.net

Nuclear Structures and DNA Imaging

SiR-based probes have also been engineered for the specific labeling of nuclear structures, primarily DNA. By conjugating SiR to the DNA minor groove binder bisbenzimide (Hoechst), researchers have developed SiR-DNA. cytoskeleton.com This far-red, cell-permeable probe exhibits a significant increase in fluorescence upon binding to DNA, providing high-contrast images of the nucleus in living cells. cytoskeleton.comrsc.org

The use of SiR-DNA is particularly advantageous for long-term imaging studies due to the reduced phototoxicity of far-red light compared to the UV or blue light required for traditional DNA stains like DAPI or Hoechst. cytoskeleton.comlubio.ch SiR-DNA is compatible with super-resolution techniques like STED, enabling detailed visualization of chromatin organization. cytoskeleton.comrsc.org More advanced probes, such as those using spontaneously blinking HMSiR conjugated to Hoechst, have been developed for wash-free single-molecule localization microscopy of chromatin nanostructures in living cells. rsc.org These probes allow for the reconstruction of super-resolution images that reveal the intricate structural arrangement of DNA within the nucleus at the nanoscale. rsc.org

Organelle-Specific Labeling (e.g., Lysosomes, Mitochondria via Targeting Ligands)

The versatility of SiR-NHS ester allows for its conjugation to ligands that target specific organelles, enabling their visualization with high resolution in living cells. This approach relies on the design of a targeting moiety that selectively accumulates within the organelle of interest, carrying the SiR fluorophore with it.

Mitochondria: SiR-NHS ester can be conjugated to molecules that target mitochondria. While some studies have utilized the intrinsic properties of certain dyes like Atto 647N for mitochondrial labeling, comparing their performance to SiR, the direct conjugation of SiR to mitochondria-targeting ligands is a common strategy. nih.govbiorxiv.org For example, super-resolution imaging of mitochondrial proteins like TOMM20 has been achieved by using secondary antibodies labeled with spontaneously blinking SiR derivatives. google.comacs.org Another approach involves using probes like PK Mito Orange FX, which specifically accumulates in the mitochondrial inner membrane and is suitable for STED imaging in fixed cells. pnas.org These methods allow for detailed studies of mitochondrial morphology, dynamics, and their interactions with other organelles. pnas.orgd-nb.info

Lysosomes: While direct conjugation of SiR-NHS ester to a lysosome-specific ligand is a feasible strategy, much of the literature discusses broader methods for organelle labeling or utilizes other dye systems. For instance, dual-labeling probes have been developed to track mitochondria-lysosome interactions simultaneously. d-nb.info General strategies for organelle imaging, such as high-density environmentally sensitive (HIDE) probes, can be adapted for various organelles, including lysosomes, by linking an organelle-specific lipid-like molecule to a SiR dye. researchgate.net

Protein Localization and Interaction Studies within Cellular Membranes

SiR-NHS ester is a powerful tool for studying the localization and interaction of proteins within the complex environment of cellular membranes. By conjugating SiR-NHS ester to antibodies or other protein-binding molecules, researchers can specifically label and track membrane proteins of interest. nih.govspirochrome.com

This approach has been used extensively in super-resolution microscopy to investigate the organization of membrane proteins into domains or clusters. nih.govbiorxiv.org For instance, studies on B cell receptor (BCR) signaling have used SiR-labeled Fab fragments to visualize the formation of BCR clusters within the plasma membrane upon activation. nih.govbiorxiv.orgbiorxiv.org The far-red fluorescence of SiR allows for simultaneous imaging with other fluorescent proteins, enabling the study of co-localization and interactions between different membrane components. biorxiv.org The ability to perform single-molecule tracking with SiR-labeled proteins provides insights into their diffusion dynamics and confinement within specific membrane regions, which is crucial for understanding signal transduction and other cellular processes. nih.gov

Receptor Dynamics and Signaling Protein Analysis (e.g., B Cell Receptor)

The application of SiR-NHS ester conjugates is particularly prominent in the study of receptor dynamics and signaling. The B cell receptor (BCR) has been a major focus of such investigations. nih.govnih.govbiorxiv.orgnih.gov

Researchers have conjugated SiR-NHS ester to Fab fragments of antibodies that target the IgM subunit of the BCR. nih.govbiorxiv.org This allows for specific labeling of the BCR on the surface of live B lymphocytes. nih.gov Using super-resolution techniques like dSTORM, it is possible to visualize the nanoscale organization of BCRs before and after activation. biorxiv.orgbiorxiv.org Studies have shown that upon crosslinking with an antigen or streptavidin (when using biotinylated Fab fragments), BCRs organize into tight clusters. nih.govbiorxiv.org

These SiR-based imaging approaches have been instrumental in demonstrating that BCR clusters are associated with ordered lipid domains (lipid rafts) in the plasma membrane. nih.govelifesciences.org By co-imaging SiR-labeled BCRs with fluorescently tagged markers for different membrane phases, it has been shown that these domains can sort key regulatory proteins, either recruiting signaling activators or excluding inhibitors, thereby facilitating signal transduction. nih.govelifesciences.org The dynamic tracking of individual SiR-labeled BCR molecules has provided quantitative data on how receptor clustering alters membrane organization and initiates downstream signaling cascades. nih.govbiorxiv.org

Functional Probes for Biochemical Activity and Pathway Analysis

The versatility of the Silicon-Rhodamine (SiR) fluorophore, particularly in its amine-reactive N-hydroxysuccinimide (NHS) ester form, extends beyond simple structural imaging. spirochrome.com By conjugating SiR-NHS Ester to specific ligands, researchers can create sophisticated functional probes. spirochrome.comcytoskeleton.com These probes are engineered to report on specific biochemical activities and to analyze complex cellular pathways, providing dynamic insights into cellular processes. The fluorogenic nature of SiR, where its fluorescence significantly increases upon binding to its target, is a key advantage, reducing background noise from unbound probes. cytoskeleton.com

Development of Enzyme Activity Sensors Based on SiR Analogues

The development of activity-based probes (ABPs) is a powerful strategy for studying enzyme function directly within complex biological systems. frontiersin.orgnih.gov These chemical tools typically consist of a reactive group or "warhead" that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag, such as a fluorophore, for detection and visualization. nih.govresearchgate.net SiR and its analogues are increasingly used as the reporter tag in these probes due to their favorable photophysical properties, including far-red excitation and emission, which minimizes phototoxicity and cellular autofluorescence. spirochrome.comcytoskeleton.com

A common approach is affinity-driven labeling, where a probe is designed with a ligand selective for a target enzyme, a reactive group, and a fluorophore. researchgate.net This method allows for the selective fluorescent labeling of target proteins without requiring genetic modification. researchgate.net

One notable example is the creation of a SiR-based probe for imaging the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease. Researchers designed a probe, SiR-BACE1, which consists of a peptide substrate for BACE1 linked to the SiR fluorophore. researchgate.net Upon enzymatic cleavage of the peptide, a change in the fluorophore's environment or structure leads to a detectable change in its fluorescence, allowing for the visualization of BACE1 activity in living cells. researchgate.net The design included testing various linker lengths between the peptide and the SiR dye to optimize substrate recognition and cleavage by the enzyme. researchgate.net

Similarly, ABPs have been developed to study sirtuins, a class of NAD+-dependent deacetylases involved in metabolism and aging. nih.govresearchgate.net These probes use a thioacyllysine "warhead" to react with the active enzyme, a photoaffinity group for covalent cross-linking, and a bioorthogonal handle like an alkyne. researchgate.netresearchgate.net This alkyne handle allows for the subsequent attachment of a reporter molecule, such as a SiR-azide derivative, via click chemistry. researchgate.net This two-step approach enables the detection and quantification of only the active sirtuin population in cell lysates and can be used to image changes in sirtuin activity in response to cellular stimuli. nih.govresearchgate.net

| Probe Type | Target Enzyme | Mechanism of Action | Application |

| SiR-BACE1 | BACE1 | A peptide substrate linked to SiR is cleaved by active BACE1, causing a change in fluorescence. researchgate.net | Imaging BACE1 enzyme activity in living cells. researchgate.net |

| Sirtuin ABPs | Sirtuins (e.g., SIRT2, SIRT5, SIRT6) | An activity-based probe with a thioacyllysine warhead and an alkyne handle covalently labels active sirtuins. A SiR-azide reporter is then attached via click chemistry. nih.govresearchgate.net | Assessing the active content of sirtuins in complex proteomes and probing dynamic changes in activity. nih.gov |

Research on Cellular Mechanotransduction

Mechanotransduction is the process by which cells convert mechanical forces into biochemical signals, a fundamental process in tissue development, cell migration, and disease. nih.govcytoskeleton.comfrontiersin.org The actin cytoskeleton plays a central role in this process, bearing and generating forces that drive changes in cell shape and behavior. cytoskeleton.com SiR-conjugates, especially SiR-actin and SiR-DNA, have become invaluable tools for studying the dynamics of cellular components under mechanical stress. iiarjournals.orgnih.gov

SiR-actin allows for live-cell, super-resolution imaging of F-actin structures, such as stress fibers, which are key force-generating mechanotransducers. iiarjournals.org Because SiR-actin is cell-permeable and fluorogenic, it enables researchers to visualize the real-time reorganization of the actin cytoskeleton in response to external mechanical stimuli without the need for genetic engineering. cytoskeleton.comcytoskeleton.com Studies have shown that tensile forces can alter the length and organization of actin filaments, which in turn affects the binding of actin-binding proteins and activates downstream signaling pathways, such as the Hippo signaling pathway via the transcriptional coactivator YAP. cytoskeleton.combiorxiv.org The ability to visualize these fine actin structures with high resolution is critical to understanding how cells sense and respond to their physical environment. iiarjournals.org

Beyond the cytoskeleton, mechanical forces are also transmitted to the nucleus, influencing gene expression. SiR-DNA allows for the visualization of chromosomes in living cells. cytoskeleton.comnih.gov For instance, researchers have used SiR-DNA to track the position of the DNA metaphase plate during asymmetric cell division, a process where mechanical properties of the cell cortex are precisely regulated. nih.gov Furthermore, specialized molecular tension probes, often incorporating DNA strands as calibrated springs, can be used to measure the piconewton forces exerted by cell adhesion receptors like integrins. biorxiv.org While these probes often use other fluorophores in FRET pairs, the downstream cellular responses, such as changes in actin stress fibers or the nuclear localization of YAP, are frequently visualized using probes like SiR-actin, providing a more complete picture of the mechanotransduction pathway. biorxiv.org

| SiR-Probe | Cellular Target | Application in Mechanotransduction Research | Key Findings |

| SiR-actin | Filamentous actin (F-actin) | Live-cell, super-resolution imaging of the actin cytoskeleton's response to mechanical stimuli. iiarjournals.org | Visualizing the reorganization of actin stress fibers, which are critical for force generation and sensing. cytoskeleton.comiiarjournals.org |

| SiR-DNA | Chromosomal DNA | Tracking the position and dynamics of the nucleus and chromosomes during mechanically-influenced processes like cell division. nih.gov | Observing the positioning of the mitotic spindle and chromosomes, which is influenced by cortical mechanics. nih.gov |

Chemoproteomic Applications for Mapping Ligandable Hotspots

A major challenge in drug discovery is that a large portion of the human proteome is considered "undruggable" because many proteins lack obvious binding pockets for small molecules. nih.govnih.gov Chemoproteomic strategies, such as activity-based protein profiling (ABPP), aim to overcome this by mapping all potential "ligandable hotspots" across the entire proteome. nih.govnih.gov SiR-NHS Ester is a valuable tool in this context, as it can be used to create custom probes for identifying these sites. spirochrome.com

The ABPP strategy often employs reactivity-based probes to map functional and accessible sites in complex proteomes. nih.govnih.gov Researchers have developed an alkyne-functionalized N-hydroxysuccinimide-ester (NHS-ester) as a versatile probe for this purpose. nih.govnih.gov NHS-esters are known to react with primary amines, such as the side chains of lysine (B10760008) residues. nih.gov However, studies have shown they are broadly reactive, also labeling other nucleophilic amino acids including serines, threonines, and tyrosines. nih.govnih.gov This broad reactivity allows a single probe to map a wide range of potential ligandable sites, including active sites, allosteric sites, and previously uncharacterized binding pockets. nih.govnih.gov

In a typical isoTOP-ABPP experiment (isotopic tandem orthogonal proteolysis-activity-based protein profiling), a cell or proteome extract is treated with a compound of interest, while a control sample is treated with a vehicle (like DMSO). google.com Both samples are then labeled with an alkyne-functionalized probe, such as an NHS-ester-alkyne. nih.govgoogle.com Using click chemistry, an isotopically light or heavy biotin (B1667282) tag is attached to the labeled proteins from the control and treated samples, respectively. google.com After mixing, enrichment, and mass spectrometry analysis, the sites where the test compound has bound are identified by a high light-to-heavy peptide ratio, revealing a "ligandable hotspot". google.com While this workflow often uses biotin for enrichment, the initial probe could be conjugated with SiR for visualization purposes or, alternatively, a SiR-NHS ester could be used to label a fragment-based ligand to screen for its binding partners. This approach makes NHS-esters, and by extension SiR-NHS Ester, promising scaffolds for covalent ligand discovery. nih.govnih.gov

Comparative Analysis and Distinctive Features in Academic Research

Advantages of SiR-NHS Ester over Conventional Fluorescent Dyes in Specific Imaging Modalities

SiR-NHS Ester offers several distinct advantages over traditional fluorescent dyes, particularly in advanced imaging techniques like super-resolution microscopy. Conventional dyes often suffer from limitations such as lower photostability, higher background fluorescence, and spectral properties that are not optimal for deep-tissue or long-term live-cell imaging.

One of the primary benefits of SiR-based probes is their excitation and emission profiles in the far-red region of the spectrum tandfonline.comcytoskeleton.com. This spectral range minimizes the autofluorescence that is often problematic when using dyes that excite in the blue or green wavelengths, leading to a significantly improved signal-to-noise ratio cytoskeleton.comlubio.ch. The reduced phototoxicity associated with far-red light is another crucial advantage for live-cell imaging, as it allows for longer observation times without damaging the cells lubio.ch.

In the context of super-resolution microscopy, such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), SiR-NHS Ester and its conjugates have proven to be exceptionally well-suited spirochrome.com. The high photostability and brightness of SiR dyes are critical for withstanding the high laser intensities required for these techniques cytoskeleton.com. The compatibility of SiR-NHS Ester with STED and SIM allows for the visualization of subcellular structures with a resolution far beyond the diffraction limit of conventional light microscopy spirochrome.com. For instance, SiR-probes have enabled the imaging of microtubules in living cells with a measured diameter of around 40 nm, the highest resolution achieved to date for such structures in a live-cell context.

Furthermore, the cell-permeable nature of SiR probes allows for the direct labeling of intracellular targets in living cells, even in cell types that are notoriously difficult to transfect lubio.ch. This circumvents the need for genetic encoding of fluorescent proteins and avoids potential artifacts associated with fixation.

Comparison of Optical Properties (e.g., Extinction Coefficient, Quantum Yield) with Other Far-Red/NIR Fluorophores

The performance of a fluorescent probe is fundamentally determined by its optical properties. SiR-NHS Ester exhibits a combination of a high molar extinction coefficient and a good fluorescence quantum yield, which contributes to its exceptional brightness. When compared to other fluorophores operating in the far-red and near-infrared regions, SiR-NHS Ester holds a competitive position.

The molar extinction coefficient (ε) is a measure of how strongly a molecule absorbs light at a particular wavelength. A higher extinction coefficient leads to more efficient excitation and, consequently, a brighter fluorescent signal. SiR-NHS Ester has a reported extinction coefficient of approximately 100,000 cm⁻¹M⁻¹ spirochrome.comspirochrome.com. The quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While the quantum yield of SiR can be influenced by its environment, it is generally considered to be high for a far-red dye.

Below is a comparative table of the optical properties of SiR-NHS Ester and other commonly used far-red and NIR fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| SiR-NHS Ester | ~652 | ~674 | ~100,000 | ~0.30-0.40 |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 |

| ATTO 647N | ~646 | ~664 | ~150,000 | ~0.65 |

| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08 |

Note: The exact optical properties can vary depending on the solvent and conjugation state.

This data indicates that while fluorophores like Alexa Fluor 647 and Cy5 have higher extinction coefficients, SiR-NHS Ester maintains a competitive brightness due to its respectable extinction coefficient and quantum yield, coupled with the significant advantage of its fluorogenic properties in reducing background noise.

Assessment of Labeling Efficiency and Specificity in Diverse Biological Contexts

The utility of SiR-NHS Ester as a labeling agent is dependent on its efficiency and specificity in reacting with its target molecules within a complex biological environment. The N-hydroxysuccinimidyl (NHS) ester functional group is highly reactive towards primary and secondary amines, which are readily available on proteins and other biomolecules lumiprobe.com. This reactivity allows for the straightforward formation of stable covalent amide bonds spirochrome.com.

The labeling efficiency of NHS esters is influenced by factors such as pH, concentration, and the accessibility of amine groups on the target molecule lumiprobe.com. Optimal labeling is typically achieved at a slightly alkaline pH (around 8.3-8.5) lumiprobe.com. The rapid reactivity of NHS esters facilitates quick labeling of cell surface proteins, often within minutes, which is advantageous for live-cell imaging as it minimizes the passive internalization of the dye nih.gov.

In terms of specificity, while the NHS ester moiety itself is not target-specific and will react with any accessible amine, the specificity of labeling is conferred by the molecule to which the SiR-NHS Ester is conjugated. For example, when conjugated to a specific antibody or a small molecule ligand, the resulting SiR-probe can achieve highly specific labeling of its intended target. This versatility allows for the creation of custom probes for a wide array of biological targets spirochrome.com.

Research has demonstrated the successful application of SiR-NHS Ester for labeling various biological structures. For instance, SiR-actin and SiR-tubulin probes, created by conjugating SiR to ligands that bind to actin filaments and microtubules respectively, have been used to label these cytoskeletal components with high specificity in living cells cytoskeleton.com. The efficiency of this labeling is such that these probes can be used at nanomolar concentrations, minimizing potential cytotoxic effects cytoskeleton.com. Furthermore, studies have shown that SiR-actin can label F-actin in PFA-fixed cells as efficiently as traditional phalloidin derivatives cytoskeleton.com.

"No-Wash" Imaging Capability Facilitated by Fluorogenic Character

A standout feature of SiR-based probes, including those derived from SiR-NHS Ester, is their fluorogenic nature cytoskeleton.com. This property is a significant advantage over conventional fluorescent dyes that are always fluorescent, as it enables "no-wash" imaging protocols.

SiR dyes exist in an equilibrium between two states: a non-fluorescent, closed spirolactone form and a highly fluorescent, open zwitterionic form cytoskeleton.comlubio.ch. In aqueous environments, the equilibrium favors the non-fluorescent, cell-permeable spirolactone state. However, upon binding to a target molecule, the equilibrium shifts towards the fluorescent zwitterionic form lubio.ch. This results in a substantial increase in fluorescence, with reports of a fluorescence amplification of up to 100-fold upon binding cytoskeleton.com.

This fluorogenic activation means that unbound SiR probes in the cellular environment remain in a "dark" state, contributing very little to background fluorescence. Consequently, there is no need for wash steps to remove excess unbound probe, which are typically required when using conventional, always-on fluorescent dyes nih.govnih.gov. The elimination of washing steps simplifies experimental workflows, saves time, and is particularly beneficial for delicate live-cell imaging experiments where such manipulations can be disruptive. The high signal-to-noise ratio achieved in "no-wash" imaging with SiR probes allows for the clear visualization of labeled structures against a dark background, enhancing the quality and reliability of the imaging data lubio.ch.

Challenges and Methodological Considerations in Sir Nhs Ester Research Applications

Optimization of Labeling Conditions to Maximize Conjugation Yield and Specificity

The conjugation of SiR-NHS ester to a primary amine on a target biomolecule is a covalent reaction that forms a stable amide bond. abberior.rocksneb.com The efficiency and specificity of this reaction are highly dependent on several key parameters that must be carefully optimized.

Buffer System: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the SiR-NHS ester, leading to low labeling efficiency and inactivation of the dye. lumiprobe.comnih.gov Suitable amine-free buffers include phosphate, sodium bicarbonate, borate, or HEPES. lumiprobe.comthermofisher.comtocris.com

Molar Ratio: The molar ratio of SiR-NHS ester to the target biomolecule influences the degree of labeling (DOL). biotium.com A molar excess of the dye is typically used to drive the reaction. lumiprobe.comnih.gov An empirical starting point for mono-labeling of proteins is an 8-fold molar excess of the NHS ester. lumiprobe.com However, the optimal ratio depends on the specific protein's structure, the number of available lysine (B10760008) residues, and desired DOL, often requiring titration to find the ideal balance between efficient labeling and potential protein function disruption. lumiprobe.comtocris.comglenresearch.com Ratios can range from a 2-fold to a 15-fold excess. nih.govtocris.com

Reaction Time and Temperature: Conjugation reactions are commonly performed for 1 to 4 hours at room temperature or overnight on ice or at 4°C. lumiprobe.comthermofisher.com The longer incubation at a lower temperature can sometimes improve specificity and preserve the function of sensitive proteins.

Protein Concentration: The concentration of the target protein can also affect labeling efficiency. Optimal concentrations are generally in the range of 1-10 mg/mL, with higher concentrations often leading to greater labeling efficiency. lumiprobe.combiotium.com

| Parameter | Recommended Condition | Rationale | Source |

|---|---|---|---|

| pH | 8.3 - 8.5 | Balances amine deprotonation for reactivity with minimizing NHS ester hydrolysis. | lumiprobe.comthermofisher.com |

| Buffer | Phosphate, Bicarbonate, Borate (Amine-free) | Avoids competitive reaction of buffer components with the dye. | lumiprobe.comnih.govthermofisher.com |

| Dye:Protein Molar Ratio | 2:1 to 15:1 (Empirical optimization needed) | Ensures sufficient dye is available to achieve the desired degree of labeling. | lumiprobe.comnih.govtocris.com |

| Temperature | Room Temperature or 4°C | Room temperature allows for shorter reaction times; 4°C may be gentler on sensitive proteins. | lumiprobe.comthermofisher.com |

| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Provides sufficient time for the conjugation reaction to proceed to completion. | lumiprobe.comglenresearch.com |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. | lumiprobe.combiotium.com |

Strategies for Mitigating Non-Specific Labeling by Amine-Reactive Chemistry

Quenching the Reaction: After the desired incubation time, the conjugation reaction should be stopped, or "quenched." This is typically achieved by adding a small molecule with a primary amine, such as Tris or glycine, to the reaction mixture. thermofisher.com This quencher consumes any remaining unreacted SiR-NHS ester, preventing further labeling of the target protein or other components.

Purification of the Conjugate: It is essential to remove unreacted (free) dye and the N-hydroxysuccinimide byproduct from the labeled protein conjugate. thermofisher.com The most common method for this purification is size-exclusion chromatography, such as with a gel filtration column (e.g., Sephadex G-25). lumiprobe.comatto-tec.com The larger protein conjugate will elute first, followed by the smaller, unbound dye molecules. atto-tec.com Dialysis against an appropriate buffer is another effective method for removing small molecule impurities. thermofisher.com

Use of Blocking Agents: In cellular imaging applications, dead cells can non-specifically bind antibody conjugates, leading to false positives. nih.govresearchgate.netlabclinics.com The use of a fixable viability dye, which also functions via amine-reactive chemistry, can help distinguish live from dead cells and allow for their exclusion during data analysis. researchgate.netlabclinics.com In conjugation reactions themselves, adding blocking agents like bovine serum albumin (BSA) can sometimes help reduce non-specific binding by occupying reactive sites on surfaces.

PEGylation: Some fluorescent dyes are available with polyethylene (B3416737) glycol (PEG) chains. These modifications can improve the aqueous solubility of the dye and the resulting conjugate, reducing aggregation and non-specific binding. thermofisher.com

| Challenge | Mitigation Strategy | Mechanism | Source |

|---|---|---|---|

| Continued reaction post-incubation | Quench with Tris or glycine | Consumes excess reactive NHS ester to stop the reaction. | thermofisher.com |

| Presence of free, unreacted dye | Purification (Gel Filtration, Dialysis) | Separates the labeled protein conjugate from smaller, unbound dye molecules based on size. | lumiprobe.comthermofisher.comatto-tec.com |

| Non-specific binding in cell-based assays | Use of fixable viability dyes | Covalently labels dead cells, allowing them to be excluded from analysis. | researchgate.netlabclinics.com |

| Aggregation of labeled protein | PEGylation of the dye | Increases solubility and reduces non-specific hydrophobic interactions. | thermofisher.com |

Characterization of Photobleaching Characteristics and Development of Anti-Bleaching Strategies